
Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate, also known as MDIPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MDIPC is a member of the isoindoline family of compounds, which are known for their diverse biological activities and structural versatility.
Applications De Recherche Scientifique
Radical Polymerizations and Polymer Chemistry
Research by Rizzardo, Serelis, and Solomon (1982) on radical polymerizations highlighted the initiation mechanisms involving cumyloxy radicals in reactions with methyl methacrylate and styrene. This study is crucial for understanding the formation of carbon-centered radicals and their role in polymer structure, providing insights into the broader applications of radical polymerizations in materials science (Rizzardo, Serelis, & Solomon, 1982).
Allosteric Modifiers of Hemoglobin
The work by Randad et al. (1991) explored novel hemoglobin oxygen affinity decreasing agents, including derivatives structurally related to the chemical of interest. These compounds were found to be strong allosteric effectors of hemoglobin, suggesting potential applications in clinical areas like ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Synthesis of Isoindolin-1-one Derivatives
Cao, McNamee, and Alper (2008) described efficient approaches for synthesizing isoindolin-1-one derivatives, highlighting the versatility of palladium-catalyzed reactions in producing these compounds. Their findings are significant for the development of new materials and pharmaceuticals, demonstrating the utility of isoindolin-1-one structures in diverse chemical syntheses (Cao, McNamee, & Alper, 2008).
Asymmetric Synthesis and Catalysis
Motoyama, Shimozono, Aoki, and Nishiyama (2002) investigated the asymmetric synthesis involving isocyanide components, leading to chiral Fischer carbene complexes. This research provides a foundation for developing stereoselective synthetic strategies, crucial for creating compounds with specific optical properties (Motoyama, Shimozono, Aoki, & Nishiyama, 2002).
Heterocyclic Derivatives and Drug Discovery
Studies on the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation show the potential of these methods in creating bioactive molecules. Such research underscores the importance of innovative synthetic routes in the discovery and development of new therapeutic agents (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Propriétés
IUPAC Name |
methyl 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-3-4-5-12-29-22(27)14-6-9-16(10-7-14)23-19(24)17-11-8-15(21(26)28-2)13-18(17)20(23)25/h6-11,13H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYWPBMDZEXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-dioxo-2-(4-((pentyloxy)carbonyl)phenyl)isoindoline-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

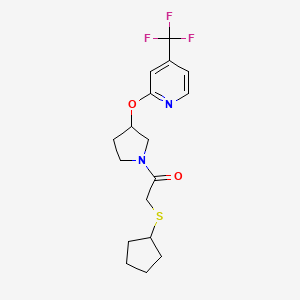
![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)
![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)
![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)
![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)

![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)
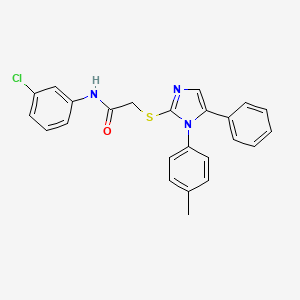
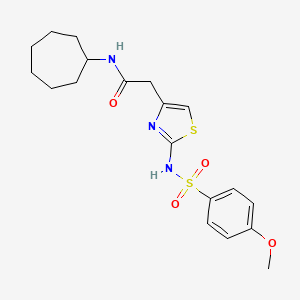
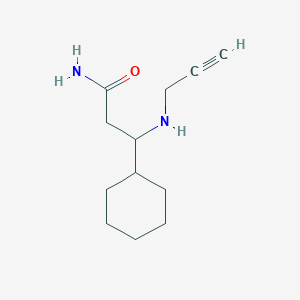
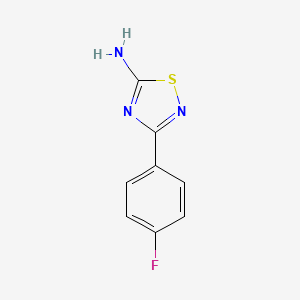
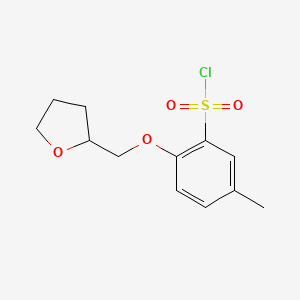
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)